molecular formula C17H19N3O2 B3816932 (5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone

Cat. No.: B3816932
M. Wt: 297.35 g/mol
InChI Key: NGNKTURTYJRVJY-UHFFFAOYSA-N
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Description

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a cyclopropyl group, a pyrazole ring, and an azetidine moiety linked to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the cyclopropyl group. The azetidine moiety is then attached through a series of reactions, and finally, the methanone group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve yield and purity. Additionally, the use of catalysts and solvents that are easily recyclable would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone: shares structural similarities with other compounds that have pyrazole or azetidine moieties.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups often exhibit unique chemical properties due to the strain in the three-membered ring.

    Azetidine derivatives: These compounds are known for their potential biological activity and are often explored in medicinal chemistry.

Uniqueness

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-(2-methylphenoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-4-2-3-5-16(11)22-13-9-20(10-13)17(21)15-8-14(18-19-15)12-6-7-12/h2-5,8,12-13H,6-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNKTURTYJRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CN(C2)C(=O)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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